molecular formula C15H17NO4S B1245717 (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene

(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene

Cat. No. B1245717
M. Wt: 307.4 g/mol
InChI Key: ZTYURBPPZDJPKW-BFHYXJOUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene is a N-acyl-amino acid, a member of acetamides and a secondary carboxamide.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of N-acetyl-S-[(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl]-L-cysteine conjugates, related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, were synthesized through acid-catalyzed condensation. This synthesis led to the development of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
  • Research into the synthesis of enantiopure vic-amino alcohols and vic-diamines from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, which is structurally similar to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been conducted. These compounds were developed using a strain of Escherichia coli recombinant with the naphthalene dioxygenase gene (Orsini, Sello, & Bestetti, 2001).
  • The synthesis of 1,2-dihydronaphthalenes, an important molecule in medicinal and synthetic chemistry, has been explored. These dihydronaphthalenes can be transformed into useful compounds such as alcohol, amide, and epoxide, highlighting their versatile applications (Perveen, Zhao, Zhang, Liu, Anwar, & Fang, 2017).

Biomedical Research and Applications

  • Synthesis of 2,3-Dihydro-1,4-naphthaquinone derivatives, potentially including compounds related to (1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene, has been pursued for targeting altered cancer cell metabolism. This research suggests potential therapeutic applications in oncology (Mohammed, Mahdi, & Hamed, 2008).
  • Chloroperoxidase from Caldariomyces fumago catalyzes the oxidation of 1,2-dihydronaphthalene to (1R,2R)-(+)-dihydroxytetrahydronaphthalene, indicating a possible role in enzymatic processes and potential biotechnological applications (Sanfilippo, D’Antona, & Nicolosi, 2004).

properties

Product Name

(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-[[(1R,2R)-2-hydroxy-1,2-dihydronaphthalen-1-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13+,14+/m0/s1

InChI Key

ZTYURBPPZDJPKW-BFHYXJOUSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS[C@H]1[C@@H](C=CC2=CC=CC=C12)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
Reactant of Route 2
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
Reactant of Route 3
Reactant of Route 3
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
Reactant of Route 4
Reactant of Route 4
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
Reactant of Route 5
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene
Reactant of Route 6
(1R)-N-Acetyl-L-cysteinyl-(2R)-hydroxy-1,2-dihydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.